molecular formula C9H7NO2S B13158119 4-(Thiophen-2-YL)-1H-pyrrole-2-carboxylic acid

4-(Thiophen-2-YL)-1H-pyrrole-2-carboxylic acid

Cat. No.: B13158119
M. Wt: 193.22 g/mol
InChI Key: MAFLOXAPHJGMMK-UHFFFAOYSA-N
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Description

4-(Thiophen-2-YL)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that contains both a thiophene ring and a pyrrole ring. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications . The presence of both sulfur and nitrogen atoms in the structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine . The thiophene ring can be introduced through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone, a cyano compound, and elemental sulfur .

Industrial Production Methods

Industrial production of thiophene derivatives often involves multicomponent reactions that allow for the efficient formation of the thiophene ring. These methods are advantageous due to their high yields and the ability to produce a wide variety of derivatives . The use of catalysts and optimized reaction conditions can further enhance the efficiency of these processes.

Properties

Molecular Formula

C9H7NO2S

Molecular Weight

193.22 g/mol

IUPAC Name

4-thiophen-2-yl-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C9H7NO2S/c11-9(12)7-4-6(5-10-7)8-2-1-3-13-8/h1-5,10H,(H,11,12)

InChI Key

MAFLOXAPHJGMMK-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CNC(=C2)C(=O)O

Origin of Product

United States

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